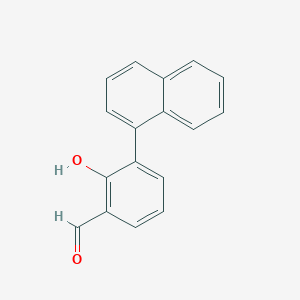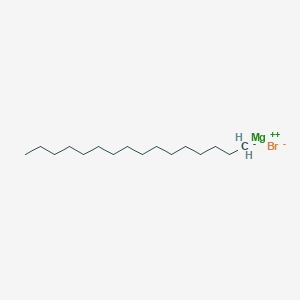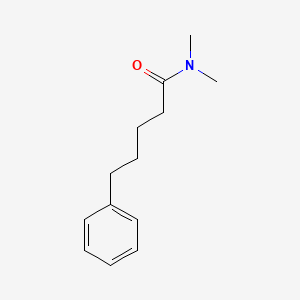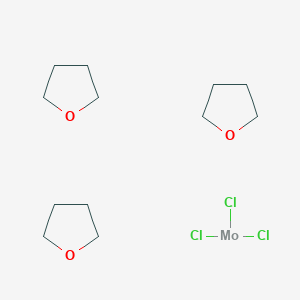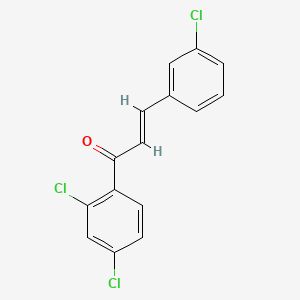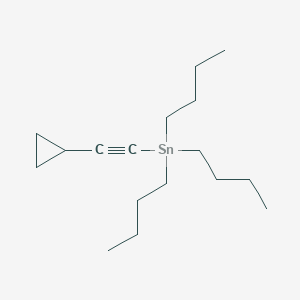
Tributyl(2-cyclopropylethynyl)-stannane, 95%
説明
“2-(Cyclopropylethynyl)benzoic acid” is a chemical compound with the molecular formula C12H10O2 . It has an average mass of 186.207 Da and a monoisotopic mass of 186.068085 Da .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropylethynyl)benzoic acid” includes 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 37 Ų and its molar refractivity is 52.1±0.4 cm³ .
Physical and Chemical Properties Analysis
“2-(Cyclopropylethynyl)benzoic acid” has a density of 1.3±0.1 g/cm³, a boiling point of 356.7±25.0 °C at 760 mmHg, and a flash point of 162.6±17.8 °C . Its molar volume is 148.0±5.0 cm³ .
作用機序
Tributyl(2-cyclopropylethynyl)stannane, also known as Stannane, tributyl(2-cyclopropylethynyl)-, is a chemical compound with the molecular formula C17H32Sn and a molecular weight of 355.15 . This compound is used in various chemical reactions, particularly those involving radical reactions .
Mode of Action
Tributyl(2-cyclopropylethynyl)stannane is known to participate in radical reactions . It can act as a reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . This allows the compound to cleave homolytically, facilitating various reactions such as dehalogenation and intramolecular radical cyclization .
Biochemical Pathways
Organotin compounds are known to participate in various reactions, including the barton-mccombie reaction and barton decarboxylation . These reactions involve the removal of functional groups and are important in the synthesis of various organic compounds .
Pharmacokinetics
Organotin compounds are generally known for their high toxicity and lipophilicity , which can influence their bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of tributyl(2-cyclopropylethynyl)stannane’s action depend on the specific reactions it participates in. As a participant in radical reactions, this compound can facilitate the formation of new bonds and the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of tributyl(2-cyclopropylethynyl)stannane can be influenced by various environmental factors. For instance, the presence of other reagents, temperature, and pH can affect the compound’s reactivity and the outcomes of the reactions it participates in .
特性
IUPAC Name |
tributyl(2-cyclopropylethynyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C4H9.Sn/c1-2-5-3-4-5;3*1-3-4-2;/h5H,3-4H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICBYXAIVIUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

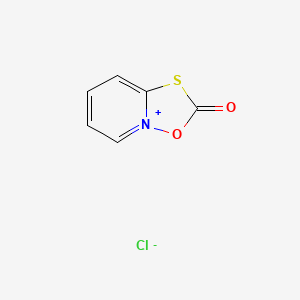
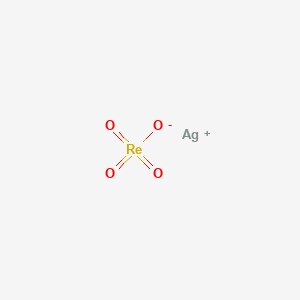
![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)

